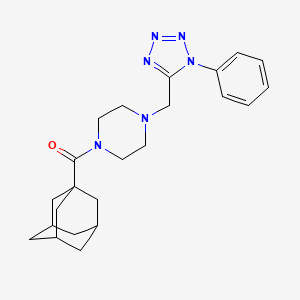

(3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a structurally complex molecule featuring three key components:

- Adamantane core: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design.

- Piperazine ring: A six-membered heterocycle that contributes conformational flexibility and hydrogen-bonding capacity.

This compound is synthesized via multi-step protocols involving condensation reactions, as seen in analogous compounds (e.g., coupling tetrazole precursors with chloroacetyl chloride and subsequent piperazine substitution) .

Properties

IUPAC Name |

1-adamantyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c30-22(23-13-17-10-18(14-23)12-19(11-17)15-23)28-8-6-27(7-9-28)16-21-24-25-26-29(21)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUNRPOFKHSKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a derivative of adamantane, a structure known for its unique three-dimensional shape and significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an adamantane core linked to a piperazine ring and a phenyl-tetrazole moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of adamantane derivatives has been widely studied due to their potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Key findings regarding the specific compound under discussion include:

1. Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against viruses such as HIV and influenza. The lipophilic nature of the adamantane group enhances membrane permeability, facilitating interaction with viral proteins.

2. Anticancer Potential

Studies have shown that compounds containing the adamantane structure can inhibit cancer cell proliferation. For instance, derivatives have been identified as inhibitors of certain kinases involved in cancer progression. The mechanism often involves disruption of signaling pathways critical for tumor growth.

3. CNS Activity

The piperazine component is associated with central nervous system (CNS) activity. Compounds with this structure have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

The mechanisms by which (3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects include:

1. Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes related to viral replication or cancer cell metabolism. For example, studies have reported that similar compounds inhibit proteases essential for viral maturation.

2. Modulation of Receptor Activity

This compound may interact with neurotransmitter receptors or other cellular receptors involved in signaling pathways that regulate cell growth and survival.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of adamantane derivatives against HIV. The results indicated that the tested compound exhibited IC50 values in the low nanomolar range, suggesting potent antiviral activity.

Case Study 2: Cancer Cell Proliferation

In another investigation involving various cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Piperazine vs.

- Tetrazole vs. Triazole : The tetrazole group in the target compound offers higher aromaticity and acidity (pKa ~4.9) compared to triazoles, influencing solubility and binding interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in ) increase lipophilicity, while fluorinated analogs (e.g., ) may improve metabolic stability.

Structural and Conformational Analysis

- Piperazine Conformation : The piperazine ring adopts a chair conformation in the target compound, similar to adamantane-triazole derivatives . This conformation minimizes steric hindrance and stabilizes intermolecular interactions.

- Molecular Geometry : Dihedral angles between the tetrazole-phenyl group and the adamantane core (~78–80°) create an L-shaped geometry, analogous to V-shaped triazole-thiones . This geometry may influence binding to hydrophobic pockets in biological targets.

- Crystal Packing : The target compound’s 3D architecture is stabilized by C–H···π and π–π interactions, a feature shared with fluorinated triazole derivatives .

Spectral and Computational Comparisons

- FT-IR/NMR : The tetrazole C=N stretching vibration (~1600 cm⁻¹) and adamantane C–H signals (2850–2900 cm⁻¹) are consistent across analogs .

- Computational Insights : Density functional theory (DFT) studies on similar compounds (e.g., B3LYP/cc-pVDZ level) predict dipole moments (~5–7 Debye) and charge transfer interactions, which correlate with proteasome ATPase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.